molecular formula C15H14FN5 B5147140 5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine

5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine

Cat. No.: B5147140
M. Wt: 283.30 g/mol
InChI Key: ZMPMYHHPMMZZRL-UHFFFAOYSA-N
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Description

5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a dimethylamino group, and a phenyl ring bearing a pyrazole moiety

Properties

IUPAC Name

5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c1-21(2)15-12(16)9-17-14(19-15)11-5-3-4-10(8-11)13-6-7-18-20-13/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPMYHHPMMZZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Substitution with the dimethylamino group: The dimethylamino group can be introduced through nucleophilic substitution using dimethylamine.

    Attachment of the phenyl ring with pyrazole: The phenyl ring bearing the pyrazole moiety can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the phenyl ring and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or dimethylamino positions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Dimethylamine, boronic acids, palladium catalysts.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Chemical Biology: The compound can be used as a probe to investigate cellular pathways and mechanisms of action.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of substituents, which may confer specific biological activities and chemical properties not observed in similar compounds. The presence of the fluorine atom, dimethylamino group, and pyrazole moiety can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

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